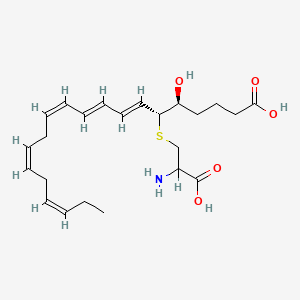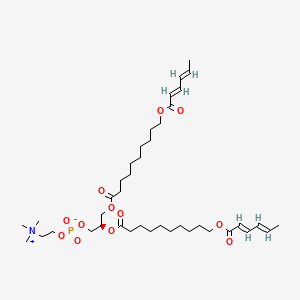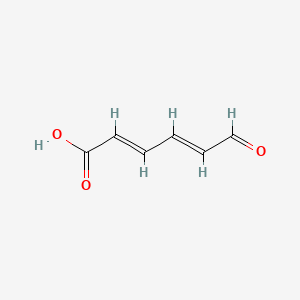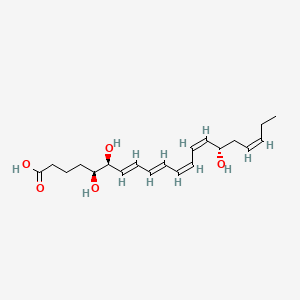
Lipoxin A5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lipoxin A5 is a bioactive lipid mediator derived from eicosapentaenoic acid, a type of omega-3 fatty acid. It is part of the lipoxin family, which are trihydroxytetraene metabolites known for their anti-inflammatory and immunomodulatory properties. This compound is produced by immune cells such as neutrophils and macrophages and plays a crucial role in resolving inflammation and promoting tissue repair .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lipoxin A5 can be synthesized through the enzymatic metabolism of eicosapentaenoic acid. The process involves the action of lipoxygenase enzymes, specifically 5-lipoxygenase and either 12-lipoxygenase or 15-lipoxygenase. These enzymes catalyze the formation of this compound through a series of oxidation and reduction reactions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of eicosapentaenoic acid from natural sources such as fish oil, followed by enzymatic conversion using purified lipoxygenase enzymes. The reaction conditions are carefully controlled to optimize yield and purity. The final product is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Lipoxin A5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like lipoxygenase enzymes.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include various hydroxylated and epoxidized derivatives of this compound, which retain or enhance its biological activity .
Scientific Research Applications
Lipoxin A5 has a wide range of scientific research applications due to its potent anti-inflammatory and immunomodulatory effects. Some key applications include:
Chemistry: Used as a model compound to study lipid mediator biosynthesis and metabolism.
Biology: Investigated for its role in regulating immune responses and promoting the resolution of inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, such as asthma, arthritis, and cardiovascular diseases.
Industry: Utilized in the development of anti-inflammatory drugs and dietary supplements
Mechanism of Action
Lipoxin A5 exerts its effects by interacting with specific G-protein-coupled receptors on the surfaces of immune cells, such as neutrophils and macrophages. This interaction triggers a cascade of signaling events that lead to the modulation of various transcription factors, including nuclear factor κB, activator protein-1, and peroxisome proliferator-activated receptor γ. These transcription factors regulate the expression of genes involved in inflammation, immune response, and tissue repair .
Comparison with Similar Compounds
Lipoxin A5 is structurally and functionally similar to other lipoxins, such as lipoxin A4 and lipoxin B4. it has unique properties that distinguish it from these compounds:
Lipoxin A4: Both lipoxin A4 and this compound have anti-inflammatory properties, but this compound is derived from eicosapentaenoic acid, whereas lipoxin A4 is derived from arachidonic acid.
Lipoxin B4: Lipoxin B4 shares similar biosynthetic pathways with this compound but differs in its specific hydroxylation pattern and biological activity.
Aspirin-triggered 15-epi-lipoxins: These are epimers of lipoxins produced in the presence of aspirin and have enhanced anti-inflammatory effects compared to their native counterparts
References
Properties
CAS No. |
95851-20-0 |
|---|---|
Molecular Formula |
C20H30O5 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(5S,6S,7E,9E,11Z,13Z,15S,17Z)-5,6,15-trihydroxyicosa-7,9,11,13,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h3-10,13-14,17-19,21-23H,2,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,8-3-,13-9-,14-10+/t17-,18-,19-/m0/s1 |
InChI Key |
ZZMKOZNTEJVKRY-MCPYMSAWSA-N |
SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C\C=C/C=C/C=C/[C@@H]([C@H](CCCC(=O)O)O)O)O |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |
Synonyms |
5,6,15-trihydroxy-7,9,11,13,17-eicosapentaenoic acid lipoxene A lipoxin A5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


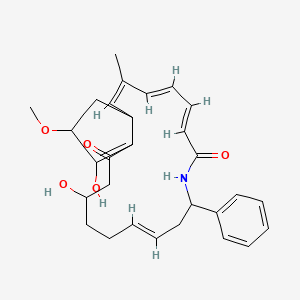
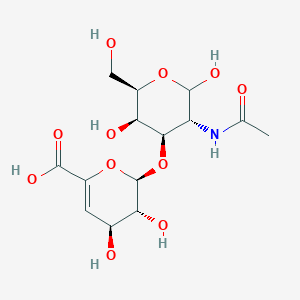


![[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate](/img/structure/B1238818.png)
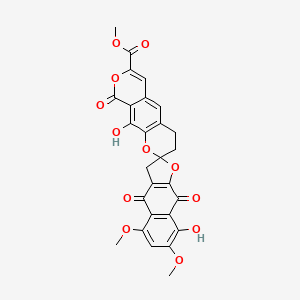

![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(propanoyl)amino]propanoate](/img/structure/B1238825.png)


![3-(4-((E)-2-[4-(Didecylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B1238828.png)
